molecular formula C15H20N2O3S B512942 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 898639-65-1

1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No.: B512942
CAS No.: 898639-65-1
M. Wt: 308.4g/mol
InChI Key: DSAXMRQRZVRQSY-UHFFFAOYSA-N
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Description

1-((3-(tert-Butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is a chemical compound of interest in medicinal chemistry and chemical biology research. As a sulfonyl-imidazole derivative, this structure is often explored as a key intermediate or building block in the synthesis of more complex molecules . The tert-butyl and methoxy substituents on the phenyl ring are common pharmacophores that can influence a compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable scaffold for developing enzyme inhibitors or receptor modulators . Similarly, the 2-methyl-1H-imidazole core is a privileged structure in pharmaceuticals, frequently found in molecules with diverse biological activities . Researchers may utilize this compound in the development of potential therapeutic agents, as structural analogs are investigated for various biological targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions in a controlled laboratory setting .

Properties

IUPAC Name

1-(3-tert-butyl-4-methoxyphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-11-16-8-9-17(11)21(18,19)12-6-7-14(20-5)13(10-12)15(2,3)4/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAXMRQRZVRQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 3-(tert-Butyl)-4-Methoxybenzene

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 3-(tert-butyl)-4-methoxybenzene. This electrophilic aromatic substitution proceeds under controlled conditions:

  • Reagents : Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.

  • Mechanism : The tert-butyl group directs sulfonation to the para position relative to itself, while the methoxy group stabilizes the intermediate arenium ion.

  • Workup : Quenching with ice water yields the sulfonic acid, which is treated with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride.

Key Data :

  • Yield: 65–70% (crude).

  • Purity: ≥90% after recrystallization (hexane/ethyl acetate).

Sulfonylation of 2-Methyl-1H-Imidazole

Base-Mediated Coupling

The sulfonyl chloride reacts with 2-methylimidazole in the presence of a non-nucleophilic base:

  • Conditions : Sodium hydride (NaH) in anhydrous DMF, 0°C to room temperature, 4–6 hours.

  • Mechanism : Deprotonation of imidazole at N1 enhances nucleophilicity, facilitating attack on the sulfonyl chloride’s electrophilic sulfur.

  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and silica gel chromatography (petroleum ether:ethyl acetate = 5:1).

Optimization Insights :

  • Base Selection : NaH outperforms weaker bases (e.g., K₂CO₃) by ensuring complete deprotonation.

  • Solvent : DMF enhances solubility of intermediates but requires rigorous drying to prevent hydrolysis.

Analytical Data :

  • Yield: 72–78%.

  • Melting Point: 165–167°C.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.11 (s, 1H, Imidazole-H), 6.95 (d, J = 8.4 Hz, 2H, ArH), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃), 1.43 (s, 9H, C(CH₃)₃).

Alternative Routes and Comparative Analysis

Mitsunobu Reaction for Sulfonate Esters

A patent-pending method employs the Mitsunobu reaction to install the sulfonate group using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

  • Substrates : 3-(tert-Butyl)-4-methoxyphenol and 2-methylimidazole.

  • Conditions : THF, 0°C to reflux, 12 hours.

  • Outcome : Lower yield (55–60%) due to competing O-sulfonation.

Radical Sulfonylation

Recent advances utilize photoredox catalysis for C–H sulfonylation, avoiding pre-functionalized sulfonyl chlorides:

  • Catalyst : Ru(bpy)₃Cl₂ under blue LED irradiation.

  • Sulfonyl Source : Sodium sulfinate (3-(tert-butyl)-4-methoxybenzenesulfinate).

  • Yield : 50–55%, with challenges in regioselectivity.

Physicochemical and Spectroscopic Properties

PropertyValueMethod/Source
Molecular Weight308.4 g/molPubChem
XLogP33.3Computed
Hydrogen Bond Acceptors4Cactvs
Rotatable Bonds4Cactvs
Topological Polar Surface78.7 ŲPubChem
StabilityHygroscopic; store at −20°CExperimental

Industrial-Scale Considerations

Cost-Effective Sulfonyl Chloride Synthesis

A scalable protocol for 3-(tert-butyl)-4-methoxyphenylsulfonyl chloride uses continuous flow chemistry :

  • Reactors : Tubular setup with in-line quenching.

  • Throughput : 1.2 kg/hour with 85% yield.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times and energy consumption:

  • Sulfonylation completes in 20 minutes (vs. 4 hours conventionally) with comparable yields .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can coordinate with metal ions, affecting metalloprotein functions.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of proteases and kinases.
  • Receptors: Modulation of receptor activity through binding to active sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include sulfonylimidazoles and substituted phenyl-imidazole derivatives. Key comparisons are summarized below:

Compound Key Substituents Structural Differences Synthetic Relevance
1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole 2,4,6-Triisopropylphenyl-sulfonyl Bulkier substituents (triisopropyl vs. tert-butyl/methoxy) reduce steric accessibility. Demonstrates adaptability of sulfonyl group to sterically hindered aryl systems.
2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Sulfinyl linker, pyridine-methoxy hybrid structure Sulfinyl (-SO-) vs. sulfonyl (-SO₂-) alters oxidation state and reactivity. Highlights oxidation sensitivity in sulfonamide/sulfinyl synthesis.
1-(benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Dichlorophenyl-thioether, dihydroimidazole Dihydroimidazole core reduces aromaticity; thioether vs. sulfonyl modifies electronic properties. Illustrates diversity in sulfur-containing linkers for bioactivity optimization.
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole Thiophene substituent, diphenylimidazole core Lack of sulfonyl group; thiophene introduces π-conjugation differences. Emphasizes role of heteroaromatic substituents in electronic tuning.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Functional Groups Synthetic Yield
Target Compound ~350 g/mol ~3.5 Sulfonyl, tert-butyl, methoxy Not reported
1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole 390 g/mol ~5.2 Triisopropyl, sulfonyl 65–75% (analogous)
2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole 317 g/mol ~3.8 Thiophene, diphenyl 70–85%

Biological Activity

1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole, a compound with the molecular formula C15H20N2O3SC_{15}H_{20}N_{2}O_{3}S, has garnered attention for its diverse biological activities. This article aims to summarize the compound's biological effects, including its anticancer, antimicrobial, and receptor-modulating properties, supported by relevant research findings and case studies.

The compound features a sulfonyl group attached to a methoxy-substituted phenyl ring and an imidazole moiety. Its structure can be represented as follows:

Structure 1 3 tert butyl 4 methoxyphenyl sulfonyl 2 methyl 1H imidazole\text{Structure }\text{1 3 tert butyl 4 methoxyphenyl sulfonyl 2 methyl 1H imidazole}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, particularly in breast cancer models (MCF cell line). The compound exhibited an IC50 value of approximately 25.72±3.95μM25.72\pm 3.95\,\mu M, indicating significant cytotoxicity against these cells .

Case Study: Tumor Growth Suppression

In vivo studies involving tumor-bearing mice revealed that treatment with the compound resulted in notable suppression of tumor growth. The mechanism appears to involve modulation of apoptotic pathways, as evidenced by flow cytometry analyses showing increased apoptotic cell populations following treatment .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It was tested against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded at 0.625μg/mL0.625\,\mu g/mL for M. tuberculosis and 40μg/mL40\,\mu g/mL for S. aureus, demonstrating its effectiveness against both gram-positive and gram-negative bacteria .

Microorganism MIC (μg/mL\mu g/mL)
Mycobacterium tuberculosis0.625
Staphylococcus aureus40
Escherichia coli200
Pseudomonas aeruginosa500

Receptor Modulation

The compound's activity as a receptor modulator has been investigated, particularly concerning dopamine receptors. Studies indicated that it acts as a selective agonist for the D3 dopamine receptor while exhibiting minimal activity on the D2 receptor. This selectivity is crucial for developing drugs targeting neurological disorders without the side effects associated with D2 receptor activation .

Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to optimize the compound's efficacy at the D3 receptor. Variations in substituents on the phenyl ring were systematically analyzed to enhance potency while minimizing D2 receptor interaction .

Scientific Research Applications

Anticancer Activity

Research indicates that 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including MCF cells. The compound has shown promising results in inhibiting tumor growth in animal models, suggesting its potential as an anticancer agent .

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal activities. Studies have reported that it possesses inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial action . Additionally, its antifungal properties have been explored, showing efficacy against pathogenic fungi .

Antidiabetic Effects

Recent investigations have suggested that compounds similar to this compound may possess antidiabetic properties. These findings are linked to the modulation of glucose metabolism and insulin sensitivity, although specific studies on this compound are still limited .

Synthesis and Derivatives

The synthesis of this compound involves several steps that include the formation of the imidazole ring and the introduction of the sulfonamide group. Various derivatives have been synthesized to enhance its biological activity, demonstrating the versatility of this compound in medicinal chemistry .

Case Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, researchers evaluated the anticancer efficacy of this compound on breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability, supporting its potential as a therapeutic agent against breast cancer .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The findings revealed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential role in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-((3-(tert-butyl)-4-methoxyphenyl)sulfonyl)-2-methyl-1H-imidazole?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2-methylimidazole derivatives. A validated approach (adapted from similar sulfonated imidazoles) uses sodium hydride (NaH) as a base in anhydrous THF at 0°C, followed by reaction with a sulfonyl chloride derivative (e.g., 3-(tert-butyl)-4-methoxybenzenesulfonyl chloride). Purification via flash column chromatography (hexane:ethyl acetate gradients) yields the target compound. Critical parameters include strict anhydrous conditions and stoichiometric control to minimize byproducts .

Q. How is structural purity confirmed for this compound?

  • Methodological Answer : Purity is assessed using a combination of:

  • HPLC (>98% purity threshold).
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR to verify sulfonyl and tert-butyl group integration.
  • IR Spectroscopy to confirm sulfonyl S=O stretches (~1350–1150 cm⁻¹).
  • Elemental Analysis (EA) to validate empirical formula compliance (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What preliminary biological assays are recommended for this compound?

  • Methodological Answer : Initial screening should include:

  • Antifungal Activity : Follow protocols from in vivo murine models (e.g., Candida albicans infection) using 0.25–1% formulations to assess efficacy and reinhibition rates post-treatment .
  • Cytotoxicity Assays : Use human cell lines (e.g., HEK293) with MTT assays to establish IC₅₀ values.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Key steps:

  • Data Collection : Use a Bruker APEX II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts.
  • Refinement : Apply multi-scan absorption corrections (SADABS) and refine structures to R-factor <0.05. The tert-butyl group’s rotational disorder can be modeled using PART instructions in SHELXL .

Q. How do substituents (tert-butyl, methoxy) influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies involve:

  • Analog Synthesis : Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) or modify methoxy positioning.
  • Biological Testing : Compare antifungal potency (e.g., MIC values) and logP (lipophilicity) to correlate substituent bulk with membrane permeability.
  • Computational Docking : Use AutoDock Vina to map interactions with fungal cytochrome P450 targets (e.g., CYP51). The tert-butyl group may enhance hydrophobic binding in active sites .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing).
  • Purity Verification : Re-examine synthetic batches via LC-MS to rule out impurities (e.g., des-methyl byproducts).
  • Orthogonal Assays : Validate in vitro results with in vivo models (e.g., murine candidiasis) .

Q. What computational strategies predict metabolic stability of this compound?

  • Methodological Answer :

  • Metabolite ID : Use hepatic microsome incubations (human/mouse) with LC-QTOF-MS to identify oxidation sites (e.g., sulfonyl or imidazole ring).
  • DFT Calculations : Calculate HOMO/LUMO energies (Gaussian 16) to predict susceptibility to CYP450-mediated oxidation. The methoxy group’s electron-donating effects may stabilize aromatic rings against metabolic degradation .

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